N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-13(24)14-7-9-16(10-8-14)21-18(25)12-26-19-20-11-17(22-23-19)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXBFJZGROFMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a triazine ring and an acetamide moiety, which are known for their diverse biological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N4O2S, with a molecular weight of 364.4 g/mol. The structural components of the compound include:
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O2S |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | N-[4-[2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl]phenyl]acetamide |
| InChI Key | KVYXNHDBLSVWHL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound's triazine ring and phenyl group are believed to interact with various enzymes and receptors. This interaction may lead to the inhibition of enzymatic activity or modulation of receptor functions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites and preventing substrate interaction.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways crucial for cellular responses.
- Antioxidant Activity : The presence of the sulfanyl group suggests potential antioxidant properties that could protect cells from oxidative stress.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Studies have indicated that compounds containing triazine rings exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens due to its ability to disrupt microbial cell functions.
Research Findings and Case Studies
Several studies have investigated the biological activities of triazine derivatives similar to this compound:
- In Vitro Studies : In vitro assays demonstrated that triazine derivatives exhibit cytotoxic effects on various cancer cell lines (e.g., HT29) with IC50 values indicating potent activity.
- Animal Models : Animal studies have shown that these compounds can reduce tumor sizes significantly compared to control groups when administered at therapeutic doses.
- Mechanistic Studies : Research has elucidated the mechanisms through which these compounds exert their effects, including the activation of apoptotic pathways and inhibition of cell proliferation markers.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Sulfanylacetamide Derivatives
Notes:
- The target compound’s 1,2,4-triazine core distinguishes it from triazole- or pyrimidine-based analogs, which may alter electronic properties and binding kinetics.
- Substituents like 4-acetylphenyl (target compound) vs. 4-ethylphenyl (VUAA-1) modulate lipophilicity and steric bulk, impacting bioavailability .
Key Observations :
- Triazole derivatives (e.g., VUAA-1) are optimized for receptor agonism, while oxadiazole or benzothiazole analogs target enzyme inhibition .
- The absence of bulky substituents (e.g., indolylmethyl in compounds) in the target compound may limit steric hindrance, favoring interactions with flat binding pockets .
Physicochemical Properties
Table 3: Physicochemical Data
Notes:
- Higher LogP values in triazole derivatives (e.g., compound) suggest greater membrane permeability .
Q & A
Q. What are the key synthetic steps and reaction conditions for N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions to introduce the sulfanyl-acetamide moiety.
- Heterocyclic ring formation (e.g., 1,2,4-triazin-3-yl group) via cyclization under controlled temperatures (60–100°C) and inert atmospheres.
- Purification via column chromatography or recrystallization to achieve >95% purity . Critical parameters include solvent choice (e.g., DMF or ethanol), reaction time (12–24 hours), and catalysts (e.g., K₂CO₃ for deprotonation). Optimization studies are recommended to address low yields due to steric hindrance from substituents .
Q. Which spectroscopic and analytical methods validate the compound’s structural integrity?
- NMR spectroscopy (¹H and ¹³C) confirms the presence of aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl signals (δ 168–170 ppm).
- IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C=S at ~680 cm⁻¹).
- HPLC (≥98% purity) and mass spectrometry (e.g., ESI-MS for molecular ion [M+H]⁺) ensure purity and molecular weight consistency .
Q. What are the compound’s solubility and stability profiles under experimental conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers. Solubility enhancement strategies include co-solvents (e.g., PEG-400) .
- Stability : Stable at room temperature in dry, dark conditions. Degradation occurs at >150°C or under strong acidic/basic conditions (pH <3 or >10) .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structural refinement?
- Use SHELXL for high-resolution refinement, leveraging restraints for disordered regions (e.g., flexible alkyl chains) and hydrogen-bonding networks.
- Validate models with R-factor convergence (R1 <5%) and electron density maps (e.g., check for residual peaks >1 eÅ⁻³). For twinned crystals, apply twin-law matrices in SHELXL .
- Example: In related triazole-acetamide derivatives, N–H⋯S hydrogen bonds stabilize crystal packing, requiring careful parameterization of thermal displacement ellipsoids .
Q. What experimental strategies optimize structure-activity relationship (SAR) studies for this compound?
- Functional group modulation : Replace the phenyl-triazine moiety with pyridyl or indole groups to assess binding affinity changes (e.g., via Suzuki coupling).
- Biological assays : Test modified analogs against target enzymes (e.g., kinase inhibition assays) to correlate substituent effects with IC₅₀ values.
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites, guided by crystallographic data .
Q. How to address discrepancies in biological activity data across different assays?
- Control standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) and normalize data to cell viability controls (e.g., MTT assays).
- Assay replication : Perform triplicate measurements and apply statistical analysis (e.g., ANOVA with post-hoc tests) to identify outliers.
- Mechanistic validation : Use orthogonal methods (e.g., SPR for binding kinetics, Western blotting for target inhibition) to confirm activity .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reaction Conditions | Yield (%) | Purity (%) | Ref. |
|---|---|---|---|---|
| Triazine formation | 80°C, N₂, 18h | 65 | 92 | |
| Sulfanyl coupling | K₂CO₃, DMF, 24h | 78 | 95 | |
| Purification | Silica gel chromatography | – | 98 |
Q. Table 2. Spectroscopic Data
| Technique | Key Peaks | Interpretation | Ref. |
|---|---|---|---|
| ¹H NMR (DMSO-d6) | δ 2.5 (s, 3H, CH₃), δ 7.8–8.2 (m, Ar-H) | Acetyl and aromatic protons | |
| IR (KBr) | 1650 cm⁻¹ (C=O), 680 cm⁻¹ (C-S) | Acetamide and sulfanyl groups |
Q. Table 3. Crystallographic Refinement Metrics
| Parameter | Value | Ref. |
|---|---|---|
| Space group | P1̄ | |
| R-factor (R1) | 4.2% | |
| H-bond interactions | N–H⋯S, C–H⋯O |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
